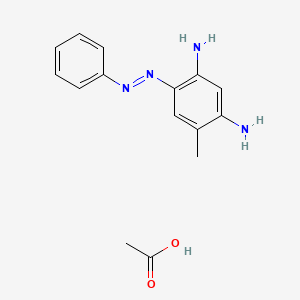
5-(Phenylazo)toluene-2,4-diamine monoacetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(Phenylazo)toluene-2,4-diamine monoacetate is a chemical compound with the molecular formula C15H18N4O2. It is known for its unique structure, which includes a phenylazo group attached to a toluene-2,4-diamine backbone. This compound is used in various scientific research applications due to its distinctive chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Phenylazo)toluene-2,4-diamine monoacetate typically involves the diazotization of aniline derivatives followed by coupling with toluene-2,4-diamine. The reaction conditions often require acidic environments and controlled temperatures to ensure the stability of the diazonium salt intermediate.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale diazotization and coupling reactions. The process is optimized for yield and purity, often using continuous flow reactors and automated systems to maintain consistent reaction conditions.
Analyse Des Réactions Chimiques
Types of Reactions
5-(Phenylazo)toluene-2,4-diamine monoacetate undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinone derivatives.
Reduction: The azo group can be reduced to form amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are often used.
Substitution: Reagents like halogens and nitrating agents are employed under controlled conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Corresponding amines.
Substitution: Halogenated or nitrated aromatic compounds.
Applications De Recherche Scientifique
5-(Phenylazo)toluene-2,4-diamine monoacetate is utilized in various fields of scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme interactions and protein labeling.
Medicine: Investigated for its potential use in drug development and as a diagnostic tool.
Industry: Applied in the production of dyes and pigments due to its vibrant color properties.
Mécanisme D'action
The mechanism of action of 5-(Phenylazo)toluene-2,4-diamine monoacetate involves its interaction with molecular targets such as enzymes and proteins. The azo group can participate in electron transfer reactions, affecting the activity of these biomolecules. The compound’s effects are mediated through pathways involving oxidative stress and signal transduction.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-(Phenylazo)aniline
- 2-(Phenylazo)aniline
- 4-(Phenylazo)toluene
Uniqueness
5-(Phenylazo)toluene-2,4-diamine monoacetate is unique due to its specific substitution pattern on the aromatic ring, which imparts distinct chemical reactivity and biological activity compared to other phenylazo compounds. Its monoacetate form also enhances its solubility and stability, making it more suitable for various applications.
Propriétés
Numéro CAS |
84434-41-3 |
|---|---|
Formule moléculaire |
C13H14N4.C2H4O2 C15H18N4O2 |
Poids moléculaire |
286.33 g/mol |
Nom IUPAC |
acetic acid;4-methyl-6-phenyldiazenylbenzene-1,3-diamine |
InChI |
InChI=1S/C13H14N4.C2H4O2/c1-9-7-13(12(15)8-11(9)14)17-16-10-5-3-2-4-6-10;1-2(3)4/h2-8H,14-15H2,1H3;1H3,(H,3,4) |
Clé InChI |
TWECYHKZAYJTQK-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C=C1N)N)N=NC2=CC=CC=C2.CC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















